molecular formula C19H20BrN3O3S B11384683 4-bromo-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzenesulfonamide

4-bromo-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzenesulfonamide

Cat. No.: B11384683
M. Wt: 450.4 g/mol
InChI Key: QHCWSTSNYAXPFQ-UHFFFAOYSA-N
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Description

4-BROMO-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine atom, a methylphenyl group, an oxadiazole ring, and a sulfonamide group

Properties

Molecular Formula

C19H20BrN3O3S

Molecular Weight

450.4 g/mol

IUPAC Name

4-bromo-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C19H20BrN3O3S/c1-13(2)23(27(24,25)17-9-7-16(20)8-10-17)12-18-21-19(22-26-18)15-6-4-5-14(3)11-15/h4-11,13H,12H2,1-3H3

InChI Key

QHCWSTSNYAXPFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Bromine Atom: The bromine atom can be introduced via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the corresponding amine with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The oxadiazole ring and the sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with various biomolecules.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-BROMO-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methylbenzene: Similar in having a bromine atom and a methyl group attached to a benzene ring.

    4-Bromo-3-methylphenylmethanol: Shares the bromine and methylphenyl groups but differs in the presence of a hydroxyl group.

Uniqueness

4-BROMO-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the oxadiazole ring and the sulfonamide group distinguishes it from simpler brominated aromatic compounds.

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